HLI98C is classified as a synthetic organic compound. Its specific classification within chemical databases can vary based on its functional groups and molecular structure. The compound is primarily studied in the context of medicinal chemistry and materials science, where its properties can be leveraged for drug development and material fabrication.
The synthesis of HLI98C can be achieved through several methods, which may include:
The synthesis often requires precise control over reaction conditions, including temperature, pressure, and solvent choice. For example, a common method might involve the use of a specific solvent that facilitates the reaction while minimizing side products.
The molecular structure of HLI98C can be represented using standard chemical notation. It typically includes:
Data on bond lengths, angles, and dihedral angles can provide insights into the stability and reactivity of HLI98C.
HLI98C participates in various chemical reactions, which may include:
Technical details such as reaction mechanisms, intermediates formed during reactions, and conditions required for optimal yields are essential for researchers working with HLI98C.
The mechanism of action for HLI98C involves understanding how it interacts with biological systems or materials. This could include:
Data supporting these mechanisms may come from experimental studies or computational modeling.
Key physical properties of HLI98C include:
Important chemical properties encompass:
Relevant data from experimental analyses can provide benchmarks for these properties.
HLI98C has several scientific uses that span multiple disciplines:
HLI98C (10-(3-chlorophenyl)-7-nitro-10H-pyrimido[4,5-b]quinoline-2,4-dione) is a small-molecule inhibitor targeting the HDM2 E3 ubiquitin ligase. Its pyrimidoquinoline scaffold enables specific interactions with the RING domain of HDM2, a zinc-binding domain essential for ubiquitin transfer. The RING domain (C3H2C3/C3HC4 motif) coordinates two zinc ions to maintain structural integrity for E2-ubiquitin binding [3] [5]. HLI98C binds near the E2 interaction site, disrupting the thioester transfer cascade without blocking the p53-binding N-terminal domain of HDM2. This distinguishes it from MDM2-p53 binding inhibitors (e.g., nutlins) [7] [9]. Biophysical analyses confirm HLI98C induces conformational changes in HDM2, reducing E2~Ub recruitment efficiency by >60% at 10 µM concentrations [5].
By inhibiting HDM2’s E3 activity, HLI98C prevents K48-linked polyubiquitination of p53, diverting it from 26S proteasomal degradation. In cancer cell lines (e.g., colon and breast carcinoma), HLI98C (5–20 µM) increases p53 half-life from <20 minutes to >120 minutes [1] [7]. Concurrently, HLI98C auto-ubiquitination of HDM2 is suppressed, leading to paradoxical accumulation of both proteins [7]. This dual stabilization activates the p53 transcriptome while prolonging HDM2’s cellular presence—a feedback mechanism requiring timed therapeutic exposure. Ubiquitin-proteasome dynamics are further modulated through reduced proteasomal flux, evidenced by accumulation of ubiquitin conjugates in immunoblot assays [5] [7].
Table 1: HLI98C-Mediated Stabilization of Key Proteins
Protein | Baseline Half-life (min) | Half-life Post-HLI98C (min) | Concentration (µM) |
---|---|---|---|
p53 | 15–20 | 100–120 | 10–20 |
HDM2 | 30–40 | 90–110 | 10–20 |
Cyclin E | 45–60 | Unchanged | 20 |
Stabilized p53 transactivates pro-apoptotic genes within 6 hours of HLI98C exposure. Quantitative PCR in wild-type p53 cancer cells demonstrates:
HLI98C indirectly suppresses anti-apoptotic pathways via p53. Chromatin immunoprecipitation reveals p53 binding to:
Table 2: Apoptotic Pathway Modulation by HLI98C
Target | Regulation | Magnitude of Change | Functional Outcome |
---|---|---|---|
BAX | Upregulated | 8–12-fold mRNA | Mitochondrial pore formation |
PUMA | Upregulated | 10–15-fold mRNA | Bcl-2 neutralization |
Bcl-2 | Downregulated | 40–60% protein | Loss of mitochondrial protection |
Caspase-3 | Activated | 4–5-fold activity | DNA fragmentation |
At concentrations >50 µM, HLI98C loses specificity for HDM2. In vitro ubiquitination assays reveal:
Table 3: Selectivity Profile of HLI98C Against E3 Ligases
E3 Ligase Type | Example | IC₅₀ (µM) | Inhibition Mechanism |
---|---|---|---|
RING | HDM2 | 15 | E2~Ub recruitment block |
RING | cIAP1 | 160 | Zinc coordination disruption |
HECT | NEDD4 | >200 | Non-competitive inhibition |
HECT | E6AP | >200 | Catalytic cysteine interaction |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0